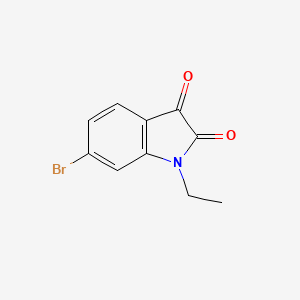

6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione

Description

BenchChem offers high-quality 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-ethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-12-8-5-6(11)3-4-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNPZHXAZAUOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-1-ethyl-1H-indole-2,3-dione

This guide provides a comprehensive technical overview of 6-bromo-1-ethyl-1H-indole-2,3-dione, a substituted isatin derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, the scientific rationale for its synthesis, its potential biological significance, and most critically, the detailed safety and handling protocols required for its use in a research setting.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone for the synthesis of a multitude of compounds with diverse and potent biological activities.[1] The isatin nucleus is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. N-alkylation, in particular, can enhance stability and modulate activity.[2]

The subject of this guide, 6-bromo-1-ethyl-1H-indole-2,3-dione, combines three key structural features:

-

The Isatin Core: Known for a wide range of activities, including potential antitumor, antiviral, and anti-inflammatory properties.[1]

-

Bromine at Position 6: Halogenation, especially with bromine, has been shown to enhance the cytotoxic properties of isatin derivatives.[1]

-

Ethyl Group at Position 1 (N-alkylation): This modification can improve cytotoxic efficacy and provides a vector for further functionalization.[1][2]

These features make 6-bromo-1-ethyl-1H-indole-2,3-dione a compelling candidate for investigation in oncology and other therapeutic areas.

Compound Identification and Physicochemical Properties

A specific PubChem Compound Identifier (CID) for 6-bromo-1-ethyl-1H-indole-2,3-dione is not currently available in the PubChem database.[3] This is common for novel or specialized research chemicals. Therefore, for safety and handling, we will reference the well-characterized parent compound, 6-bromo-1H-indole-2,3-dione (also known as 6-bromoisatin) , as its hazard profile is expected to be nearly identical.

Table 1: Compound Identifiers

| Identifier | Data for 6-bromo-1H-indole-2,3-dione (Parent Compound) |

|---|---|

| PubChem CID | 95716[4] |

| CAS Number | 6326-79-0 |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| IUPAC Name | 6-bromo-1H-indole-2,3-dione[4] |

Table 2: Physicochemical Properties (Predicted & Experimental)

| Property | Data for 6-bromo-1H-indole-2,3-dione (Parent Compound) |

|---|---|

| Physical Form | Light yellow to brown solid/powder/crystal[5] |

| Purity | Typically >95%[6] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. |

Synthesis and Chemical Logic

The synthesis of N-alkylated isatins is a well-established process in organic chemistry. The ethyl group on the nitrogen atom of 6-bromo-1-ethyl-1H-indole-2,3-dione is typically introduced via N-alkylation of the 6-bromoisatin precursor.

Rationale for N-Alkylation: The N-H proton of the isatin ring is acidic and can be readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride, or calcium hydride) to form the isatin anion.[2][7] This nucleophilic anion then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the N-ethylated product. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation.[2] This strategic modification is performed not only to explore structure-activity relationships (SAR) but also to block the hydrogen-bonding capability of the N-H group and increase lipophilicity, which can have profound effects on cell permeability and target engagement.

Caption: General workflow for the synthesis of N-alkylated isatins.

Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for the N-ethylated derivative, the following information is based on the documented hazards of the parent compound, 6-bromoisatin. This approach represents a cautious and responsible laboratory practice.

GHS Hazard Identification

Table 3: GHS Classification for 6-Bromoisatin

| Category | Classification | Pictogram | Signal Word |

|---|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4) | GHS07 (Exclamation Mark) | Warning [6] |

| Skin Irritation | Causes skin irritation (Category 2)[6] | GHS07 (Exclamation Mark) | Warning [6] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning [6] |

| Sensitization | May cause an allergic skin reaction (Category 1) | GHS07 (Exclamation Mark) | Warning [6] |

Hazard Statements: H302+H312+H332, H315, H319, H317.[8] Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory. The justification for each piece of equipment is to create a comprehensive barrier against the multiple routes of exposure (inhalation, dermal, ocular).

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.

-

Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for handling the pure solid or concentrated solutions. Discard gloves immediately if contamination is suspected.

-

Eye/Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes and airborne particles.

-

Body Protection: A fully fastened laboratory coat is required. For operations with a higher risk of spillage, a chemically resistant apron is advised.

-

Respiratory Protection: If working outside of a fume hood (not recommended) or during spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.

Step-by-Step Safe Handling and Solution Preparation

This protocol is designed to be a self-validating system, minimizing exposure at each step.

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, vortex mixer) and waste containers before retrieving the compound.

-

Weighing: Tare a sealed container (e.g., a vial) on an analytical balance. Transfer the approximate amount of 6-bromo-1-ethyl-1H-indole-2,3-dione to the vial inside the fume hood. Seal the vial and perform the final weighing outside the hood. This "weighing by difference" technique prevents contamination of the balance.

-

Solubilization: Return the sealed vial to the fume hood. Uncap and add the desired solvent (e.g., DMSO, DMF) using a calibrated pipette. Immediately re-cap the vial.

-

Mixing: Agitate the vial using a vortex mixer until the solid is fully dissolved. If gentle heating is required, use a sand bath or heating block with temperature control. Never use an open flame.

-

Aliquoting: Transfer the stock solution to smaller, clearly labeled storage vials as needed.

-

Decontamination: Thoroughly wipe down all surfaces, spatulas, and external container surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid chemical waste container.

-

Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous chemical waste container according to your institution's guidelines.

Caption: A stepwise workflow for the safe handling of potent solid compounds.

First Aid and Emergency Procedures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up and place it in a sealed container for hazardous waste disposal.

Conclusion

6-bromo-1-ethyl-1H-indole-2,3-dione is a synthetic derivative of the biologically significant isatin scaffold. Its structure suggests potential for potent activity in various therapeutic research areas, particularly oncology. While it represents an exciting tool for drug discovery professionals, its handling requires a thorough understanding of the associated hazards, which are presumed to be similar to its parent compound, 6-bromoisatin. Adherence to the stringent safety and handling protocols outlined in this guide is paramount to ensure the well-being of laboratory personnel and the integrity of the research conducted.

References

-

Royal Society of Chemistry. (n.d.). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications. Retrieved February 12, 2026, from [Link]

-

Fassihi, A., et al. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]

-

Perillo, I. A., et al. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Retrieved February 12, 2026, from [Link]

-

Garden, S. J., et al. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications. Retrieved February 12, 2026, from [Link]

-

Bhatnagar, R., et al. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research. Retrieved February 12, 2026, from [Link]

-

Chemsrc. (2025). 6-Bromoisatin. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18007603, 6-bromo-1-ethyl-1H-indole. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009496, 6-Bromo-1H-indole-2-carboxylic acid ethyl ester. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95716, 1H-Indole-2,3-dione, 6-bromo-. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23426270, ethyl 6-bromo-1H-indole-3-carboxylate. Retrieved February 12, 2026, from [Link]

-

Bioregistry. (n.d.). PubChem Compound. Retrieved February 12, 2026, from [Link]

-

Chemical Synthesis Database. (2025). 6-bromo-1-methyl-1H-indole-2,3-dione. Retrieved February 12, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioregistry - PubChem compound [bioregistry.io]

- 4. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromoisatin | 6326-79-0 | TCI AMERICA [tcichemicals.com]

- 6. 6-Bromoisatin, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. 6-Bromo-1H-indole-2-carboxylic acid ethyl ester | C11H10BrNO2 | CID 7009496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Biological Activity of 6-Bromo-1-Ethylisatin Scaffolds in Drug Discovery

The following technical guide details the biological activity, synthesis, and therapeutic applications of 6-bromo-1-ethylisatin scaffolds in drug discovery.

Executive Summary

The 6-bromo-1-ethylisatin scaffold represents a specialized optimization of the privileged isatin (1H-indole-2,3-dione) core. In medicinal chemistry, this specific substitution pattern—a bromine atom at the C6 position and an ethyl group at the N1 position—serves two critical functions:

-

Metabolic Stability & Halogen Bonding: The C6-bromine atom blocks metabolic oxidation at a susceptible site and provides a handle for halogen bonding interactions within enzyme binding pockets (e.g., kinases, proteases).

-

Lipophilicity & Permeability: The N1-ethyl group enhances the scaffold's lipophilicity (logP), improving membrane permeability and cellular uptake compared to the unsubstituted parent compound.

This guide explores the utility of 6-bromo-1-ethylisatin as a precursor for three primary classes of bioactive agents: Spiro-oxindoles (Anticancer) , Thiosemicarbazones (Antiviral/Antineoplastic) , and Indirubins (Kinase Inhibitors) .

Chemical Space & Synthesis

The synthesis of 6-bromo-1-ethylisatin is the foundational step for generating libraries of bioactive derivatives. The core is typically accessed via N-alkylation of commercially available 6-bromoisatin.

Synthetic Pathway (DOT Diagram)

The following diagram illustrates the synthesis of the core scaffold and its divergence into key therapeutic classes.

Figure 1: Divergent synthesis of bioactive agents from the 6-bromo-1-ethylisatin scaffold.

Protocol: Synthesis of 6-Bromo-1-ethylisatin

Objective: To synthesize the N-alkylated scaffold with high purity (>98%) for biological evaluation.

Reagents:

-

6-Bromoisatin (1.0 eq)

-

Ethyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

Methodology:

-

Dissolution: Dissolve 6-bromoisatin (1.0 g, 4.42 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

-

Base Addition: Add K₂CO₃ (1.22 g, 8.84 mmol) and stir at room temperature for 30 minutes to generate the isatin anion (color change to deep red/orange).

-

Alkylation: Dropwise add ethyl bromide (0.40 mL, 5.30 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor progress via TLC (30% EtOAc in Hexane).

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as an orange solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield orange needles.

-

Yield: Typically 85-92%.

-

Characterization: Confirm via ¹H NMR (appearance of ethyl triplet/quartet) and disappearance of N-H singlet.

-

Therapeutic Applications & Mechanisms[1]

Anticancer: Spiro-oxindoles (MDM2 Inhibition)

Derivatives of 6-bromo-1-ethylisatin, particularly spiro-oxindoles , are potent inhibitors of the p53-MDM2 interaction .

-

Mechanism: The spiro-oxindole core mimics the Trp23 residue of p53, fitting into the hydrophobic cleft of MDM2. The 6-bromo substituent forms a critical halogen bond with the MDM2 backbone, enhancing affinity.

-

Outcome: Reactivation of p53, leading to cell cycle arrest and apoptosis in cancer cells (e.g., MCF-7, HCT116).

Antiviral: Thiosemicarbazones

Condensation of 6-bromo-1-ethylisatin with thiosemicarbazides yields ligands with potent antiviral activity, particularly against Poxviruses and Herpes Simplex Virus (HSV).

-

Mechanism: These compounds chelate metal ions (Cu²⁺, Fe²⁺) required for viral replication enzymes (e.g., ribonucleotide reductase).

-

SAR Insight: The N-ethyl group increases lipophilicity, allowing the compound to cross viral envelopes and host cell membranes more effectively than the N-H parent.

Kinase Inhibition: Indirubins

Bis-isatins derived from this scaffold (e.g., 6-bromo-1-ethylindirubin-3'-oxime) are selective inhibitors of GSK-3β and CDKs .

-

Significance: GSK-3β inhibition mimics Wnt signaling, promoting stem cell pluripotency and neuroprotection.

-

Potency: The 6-bromo substitution significantly increases potency (IC₅₀ < 10 nM) compared to unsubstituted indirubin.

Mechanism of Action: Apoptosis Induction

The following diagram details the signaling pathway activated by 6-bromo-1-ethylisatin spiro-derivatives in cancer cells.

Figure 2: Mechanism of p53 reactivation by 6-bromo-1-ethylisatin spiro-derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC₅₀ of the synthesized scaffold and its derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Protocol:

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Treat cells with serial dilutions of 6-bromo-1-ethylisatin derivatives (0.1 – 100 µM). Include DMSO control (<0.1%).

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well (10 µL/well). Incubate for 4h.

-

Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Data Presentation Template:

| Compound ID | R-Group | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |

| Scaffold | 6-Br, 1-Et | MCF-7 | >50 | N/A |

| Derivative A | Spiro-thiazolidinone | MCF-7 | 4.2 ± 0.3 | >10 |

| Derivative B | Thiosemicarbazone | HeLa | 2.8 ± 0.1 | >15 |

| Control | Doxorubicin | MCF-7 | 0.5 ± 0.05 | - |

References

-

Isatin Derivatives in Drug Discovery : Vine, K. L., et al. "Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008." Anti-Cancer Agents in Medicinal Chemistry, 2009. Link

-

Spiro-oxindole Synthesis : Ball-Jones, N. R., et al. "Synthesis of spiro-oxindoles: core structures of natural products and medicinal agents." Organic & Biomolecular Chemistry, 2012. Link

-

Kinase Inhibition (Indirubins) : Leclerc, S., et al. "Indirubins inhibit glycogen synthase kinase-3β and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease." Journal of Biological Chemistry, 2001. Link

-

Antiviral Thiosemicarbazones : Teitz, Y., et al. "Antiviral activity of thiosemicarbazones of isatin derivatives against vaccinia virus." Antiviral Research, 1994. Link

Methodological & Application

synthesis protocol for 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione from 6-bromoisatin

Technical Application Note: Precision Synthesis of 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione

Part 1: Executive Summary & Strategic Rationale

This protocol details the regioselective N-alkylation of 6-bromoisatin to synthesize 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione (also known as 6-bromo-1-ethylisatin).

Isatin derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antiviral agents, and anticancer drugs. The introduction of an ethyl group at the

-

Lipophilicity Modulation: It increases the

, improving membrane permeability for biological assays. -

Protection: It masks the acidic lactam nitrogen, preventing unwanted side reactions during subsequent derivatizations at the

carbonyl.

The Challenge: The core challenge in alkylating isatins is achieving exclusive

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on a classic

Figure 1: Reaction pathway demonstrating the activation of the isatin core followed by nucleophilic attack.

Part 3: Materials & Stoichiometry

Reagent Selection Logic:

-

Base (

): We utilize anhydrous Potassium Carbonate rather than Sodium Hydride (NaH). While NaH is faster, it requires strict anhydrous conditions and can lead to over-reaction. -

Solvent (DMF): N,N-Dimethylformamide is chosen for its high dielectric constant, which stabilizes the intermediate isatinate anion and dissolves the inorganic base effectively.

-

Alkylating Agent (Ethyl Iodide): Preferred over ethyl bromide due to the weaker C-I bond, facilitating a faster reaction at lower temperatures (60°C vs 80°C+), which preserves the integrity of the sensitive dione motif.

Table 1: Reaction Stoichiometry (1.0 Gram Scale)

| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Mmol |

| 6-Bromoisatin | Substrate | 226.03 | 1.0 | 1.00 g | 4.42 |

| Ethyl Iodide | Electrophile | 155.97 | 1.2 | 0.43 mL | 5.30 |

| Potassium Carbonate | Base | 138.21 | 1.5 | 0.92 g | 6.63 |

| DMF (Anhydrous) | Solvent | - | - | 10.0 mL | - |

| Potassium Iodide | Catalyst | 166.00 | 0.1 | 73 mg | 0.44 |

Note: Ethyl Iodide density

Part 4: Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen or argon. Rationale: Although

is tolerant of moisture, water can compete as a nucleophile or hydrolyze the ethyl iodide, reducing yield. -

Solvation: Add 6-Bromoisatin (1.00 g) and Anhydrous DMF (10 mL) to the flask. Stir at Room Temperature (RT) until fully dissolved. The solution will typically appear orange/red.

-

Activation: Add Potassium Carbonate (0.92 g) and catalytic Potassium Iodide (73 mg) in a single portion. Stir for 15 minutes at RT.

-

Observation: The color may deepen to a dark red/brown as the isatinate anion forms.

-

-

Alkylation: Add Ethyl Iodide (0.43 mL) dropwise via syringe. Cap the flask with a septum and secure with a copper wire or clip (EtI is volatile).

-

Reaction: Heat the mixture to 60°C using an oil bath or heating block. Stir vigorously for 2–4 hours .

Phase 2: Process Control (TLC)

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV Light (254 nm).

-

Target: Disappearance of the starting material (

) and appearance of the less polar product ( -

Note: The

-ethyl product loses the H-bond donor capability, making it significantly less polar than the parent isatin.

Phase 3: Workup & Isolation

-

Quench: Cool the reaction mixture to RT. Pour the reaction mixture slowly into 50 mL of crushed ice/water with stirring.

-

Precipitation: Stir the aqueous slurry for 20 minutes. An orange/red solid should precipitate.

-

Filtration: Filter the solid using a Buchner funnel. Wash the filter cake with cold water (2 x 15 mL) to remove residual DMF.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Phase 4: Purification (If required)

-

If the crude purity is <95% (by LCMS), recrystallize from Ethanol (EtOH) .

-

Dissolve solid in boiling EtOH.

-

Hot filter (if insoluble salts remain).

-

Cool slowly to RT, then 4°C.

-

Collect crystals.

-

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 6-bromo-1-ethylisatin.

Part 6: Quality Control & Validation

Expected Analytical Data:

-

Physical State: Orange to red crystalline solid.

-

Melting Point: 170–174°C (Literature range for similar derivatives).

-

1H NMR (400 MHz,

):-

7.45 (d,

- 7.25 (s, 1H, Ar-H)

-

7.05 (d,

-

3.78 (q,

-

1.32 (t,

-

Key Diagnostic: Disappearance of the broad singlet (

) at

-

7.45 (d,

-

LC-MS:

-

Expected Mass (

): 254.0/256.0 (1:1 Isotopic pattern for Bromine).

-

Part 7: Troubleshooting & Safety

Common Pitfalls:

-

Issue: Low Yield / Sticky Gum.

-

Cause: Residual DMF prevents crystallization.

-

Solution: Wash the filter cake more thoroughly with water. If gum persists, dissolve in Ethyl Acetate, wash with brine (3x), dry over

, and evaporate.

-

-

Issue:

-Alkylation (Red product turns yellow/pale).-

Cause: Reaction temperature too high (>90°C) or use of overly strong/hard bases.

-

Solution: Maintain temperature at 60°C. Ensure

is used, not NaOH.

-

Safety Directives:

-

Ethyl Iodide: Alkylating agent; potential carcinogen. Handle strictly in a fume hood.

-

Isatins: Generally biologically active; avoid inhalation of dust.

References

-

Microwave Assisted N-Alkylation of Isatin: Perillo, I. A., et al. "Simple and Efficient Microwave Assisted N-Alkylation of Isatin."[1] Beilstein Journal of Organic Chemistry, 2008.

-

General Isatin Alkylation Protocols: Vine, K. L., et al. "N-Alkylation of isatins utilizing KF/alumina." Arkivoc, 2012.[2][3]

-

Synthesis of 6-Bromoisatin Derivatives: Zhang, S., et al. "Synthesis and Evaluation of Isatin Derivatives." Royal Society of Chemistry Advances, 2015.

-

Properties of 6-Bromoisatin: PubChem Compound Summary for CID 95716.

Sources

Application Notes and Protocols for Schiff Base Condensation Reactions Using 6-Bromo-1-ethylisatin

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of Isatin-Based Schiff Bases in Medicinal Chemistry

Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile heterocyclic scaffold, has long captured the attention of medicinal chemists. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2] A particularly fruitful avenue of isatin chemistry involves the synthesis of Schiff bases, which are formed through the condensation of the C3-carbonyl group of the isatin ring with a primary amine.[3][4] These Schiff bases, characterized by the azomethine group (-C=N-), often display enhanced or novel biological activities compared to their parent molecules, making them a cornerstone in the development of new therapeutic agents.[4]

This guide provides a detailed exploration of Schiff base condensation reactions utilizing a specific, electronically activated isatin derivative: 6-bromo-1-ethylisatin . The introduction of a bromine atom at the C6-position and an ethyl group at the N1-position significantly influences the molecule's reactivity and lipophilicity, offering unique opportunities for drug design.

The Role of Substituents: A Deeper Look at 6-Bromo-1-ethylisatin

The choice of 6-bromo-1-ethylisatin as a starting material is predicated on established principles of physical organic chemistry. The reactivity of the isatin scaffold in Schiff base formation is centered on the electrophilicity of the C3-carbonyl carbon.

-

The Activating Effect of the Bromo Group: The bromine atom at the C6-position is an electron-withdrawing group. Through its inductive effect, it pulls electron density from the aromatic ring, which in turn increases the electrophilicity of the C3-carbonyl carbon. This heightened electrophilicity makes the C3-carbonyl more susceptible to nucleophilic attack by a primary amine, thereby facilitating the condensation reaction.

-

The Influence of the N-Ethyl Group: The ethyl group at the N1-position serves two primary purposes. Firstly, it blocks the acidic N-H proton of the parent isatin, preventing potential side reactions and allowing for more controlled derivatization at the C3-position. Secondly, the ethyl group increases the lipophilicity of the resulting Schiff base, which can be advantageous for cell membrane permeability and overall bioavailability of the final compound.

Synthesis of the Starting Material: 6-Bromo-1-ethylisatin

While 6-bromoisatin is commercially available, the N-ethylated derivative is a key intermediate that often needs to be synthesized. The following protocol is adapted from established methods for the N-alkylation of isatins.

Protocol 1: Synthesis of 6-Bromo-1-ethylisatin

Materials:

-

6-Bromoisatin

-

Iodoethane (or ethyl iodide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-bromoisatin (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: While stirring at room temperature, add iodoethane (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 70°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-bromo-1-ethylisatin as a solid.

Schiff Base Condensation: A Step-by-Step Guide

The condensation reaction between 6-bromo-1-ethylisatin and a primary amine is typically carried out in the presence of an acid catalyst in a suitable solvent.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 6-Bromo-1-ethylisatin

Materials:

-

6-Bromo-1-ethylisatin

-

A primary amine (e.g., aniline, substituted anilines, aminothiazoles)

-

Absolute ethanol

-

Glacial acetic acid

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolution: Dissolve equimolar quantities (e.g., 0.01 mol) of 6-bromo-1-ethylisatin and the chosen primary amine in absolute ethanol (30-50 mL) in a round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the purified Schiff base product in a vacuum oven.

-

Recrystallization (if necessary): If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizing the Process

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of Schiff bases from 6-bromoisatin.

Diagram 2: Reaction Mechanism

Caption: The mechanism of Schiff base formation from 6-bromo-1-ethylisatin.

Applications and Biological Activity

Schiff bases derived from halogenated isatins have demonstrated a wide array of biological activities, particularly in the realms of anticancer and antimicrobial research. The following tables summarize some reported activities of Schiff bases derived from bromo-substituted isatins.

Table 1: Anticancer Activity of Isatin-Derived Schiff Bases

| Schiff Base Derivative (from substituted isatin) | Cell Line | IC₅₀ (µM) | Reference |

| Isatin-chalcone hybrid | MCF-7 (Breast) | 0.68 - 5.85 | [4] |

| Isatin-chalcone hybrid | HepG-2 (Liver) | 0.68 - 5.85 | [4] |

| Isatin-chalcone hybrid | HCT-116 (Colon) | 0.68 - 5.85 | [4] |

| 5-Bromoisatin-thiosemicarbazone derivative | Not specified | Potent activity | [5] |

| Bis-isatin Schiff base | Hep-G2 (Liver) | 4.23 | [6] |

| Bis-isatin Schiff base | SGC-7901 (Gastric) | 12.66 | [6] |

| Bis-isatin Schiff base | A-549 (Lung) | 12.78 | [6] |

Table 2: Antibacterial Activity of Isatin-Derived Schiff Bases

| Schiff Base Derivative (from substituted isatin) | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Substituted isatin-thiourea derivative | Pseudomonas aeruginosa | 6.25 | [1] |

| 5-Nitroisatin-phenylimine derivative | Staphylococcus aureus | 9.4 | [3] |

| 5-Nitroisatin-phenylimine derivative | Bacillus cereus | 9.8 | [3] |

| 5-Nitroisatin-phenylimine derivative | Klebsiella pneumoniae | 10.8 | [3] |

| 5-Nitroisatin-phenylimine derivative | Pseudomonas aeruginosa | 12.0 | [3] |

| 5-Nitroisatin-phenylimine derivative | Escherichia coli | 12.3 | [3] |

| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Bacillus subtilis | 5.0 | [7] |

| Cobalt(II) complex of isatin-p-nitroaniline Schiff base | Escherichia coli | 5.0 | [7] |

Conclusion and Future Directions

The synthesis of Schiff bases from 6-bromo-1-ethylisatin offers a robust platform for the development of novel therapeutic agents. The electronically activated C3-carbonyl group facilitates a reliable condensation reaction with a diverse range of primary amines. The resulting Schiff bases, endowed with the lipophilic N-ethyl group and the electron-withdrawing bromo substituent, are promising candidates for further investigation in anticancer and antimicrobial drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space and biological potential of these fascinating molecules.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2022). International Journal of Molecular Sciences, 23(15), 8545. [Link]

-

Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (2023). Molecules, 28(15), 5849. [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules, 27(19), 6788. [Link]

-

Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. (2007). Molecules, 12(4), 854-866. [Link]

- Prakash, C. R., & Kumar, P. D. (2009). Synthesis and anti-microbial activities of some novel schiff bases of 5-substituted isatin derivatives. Rasayan Journal of Chemistry, 2(4), 960-968.

-

Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. (2006). European Journal of Medicinal Chemistry, 41(1), 1-10. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2013). Monatshefte für Chemie - Chemical Monthly, 144(10), 1529-1537. [Link]

- Ikotun, A. A., & Eseyin, O. A. (2012). Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Journal of Chemical and Pharmaceutical Research, 4(1), 416-422.

-

Antibacterial activity of isatin Schiff bases 1a-6d. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Promising Schiff bases in antiviral drug design and discovery. (2023). Future Medicinal Chemistry, 15(14), 1265-1288. [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. (2023). RSC Advances, 13(14), 9494-9511. [Link]

-

Synthetic route to 6-bromo-7-azaisatin and its derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

synthesis of substituted isatins as potential. (n.d.). ScholarWorks. Retrieved February 12, 2026, from [Link]

- Overview of Schiff Bases of Isatin Derivatives. (2025). Acta Scientific Pharmaceutical Sciences, 9(9), 2-12.

- Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2022). Journal of Chemical Health Risks, 12(3), 267-285.

-

Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

1H-Indole-2,3-dione, 6-bromo-. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

- 1. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]

- 2. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Application Note: Morita-Baylis-Hillman Reaction of N-Ethyl-6-Bromoisatin

This Application Note is designed for researchers synthesizing 3-substituted-3-hydroxyoxindoles. It focuses on the specific electronic and steric profile of N-ethyl-6-bromoisatin , a substrate that combines enhanced electrophilicity (due to the 6-bromo substituent) with improved solubility (due to the N-ethyl group).

Introduction & Strategic Analysis

The Morita-Baylis-Hillman (MBH) reaction creates a C-C bond between the

Substrate Logic: Why this specific derivative?

-

N-Ethyl Group: Unsubstituted isatins often suffer from poor solubility in organic solvents (THF, MeCN) and can participate in side reactions involving the acidic N-H proton. N-ethylation protects the nitrogen, prevents N-alkylation side products, and significantly increases solubility in the reaction medium.

-

6-Bromo Substituent: The bromine atom at the C6 position exerts an electron-withdrawing inductive effect (-I). Although it is meta to the reactive C3 carbonyl (unlike the para relationship in 5-bromoisatin), it still increases the electrophilicity of the C3 ketone relative to unsubstituted isatin, generally accelerating the reaction.

Reaction Strategy

-

Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) is the gold standard for isatin substrates. Unlike phosphine catalysts, which can sometimes cause reduction or ring-opening side reactions with sensitive isatins, DABCO provides a clean, robust pathway.

-

Solvent System: While traditional MBH reactions are slow (days), isatin derivatives are highly reactive. We utilize Acetonitrile (MeCN) for standard library synthesis due to clean workup, or Solvent-Free conditions for high-speed synthesis.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Michael addition of the catalyst to the alkene, generating a zwitterionic enolate that attacks the isatin C3 ketone.

Figure 1: Mechanistic pathway of the DABCO-catalyzed MBH reaction with isatin.

Experimental Protocol

Materials

-

Substrate: N-Ethyl-6-bromoisatin (1.0 equiv)

-

Alkene: Methyl acrylate, Ethyl acrylate, or Acrylonitrile (2.0 – 3.0 equiv)

-

Catalyst: DABCO (0.2 – 1.0 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous preferred)

Method A: Standard Solution-Phase (Recommended for Reproducibility)

This method allows for easy monitoring and is best for gram-scale batches.

-

Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-6-bromoisatin (1.0 mmol, 254 mg).

-

Solvation: Add Acetonitrile (MeCN) (2.0 mL). Stir until fully dissolved. Note: The N-ethyl group ensures rapid dissolution compared to the parent isatin.

-

Reactant Addition: Add the activated alkene (e.g., Methyl Acrylate , 3.0 mmol, 270 µL).

-

Catalysis: Add DABCO (0.2 mmol, 22 mg for 20 mol% loading).

-

Optimization Note: If reaction is slow after 2 hours, increase DABCO loading to 1.0 equiv (112 mg). Stoichiometric DABCO often drives conversion to 100% in <1 hour for hindered substrates.

-

-

Reaction: Stir at Room Temperature (25°C) .

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The product typically appears as a more polar spot than the starting isatin.

-

Time: Typically 2–6 hours.

-

-

Workup:

-

Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient from 10% to 40% Ethyl Acetate in Hexane.

-

Method B: High-Speed Solvent-Free (Green Chemistry)

Best for small-scale rapid screening or when maximizing reaction rate is critical.

-

Mix: In a small vial, mix N-ethyl-6-bromoisatin (1.0 mmol) and Methyl Acrylate (3.0 mmol).

-

Catalyze: Add DABCO (1.0 mmol, 112 mg) directly to the mixture.

-

Sonicate/Stir: Sonicate for 5 minutes or stir vigorously. The mixture will likely become a homogeneous oil/paste.

-

Completion: Reaction is often complete in 15–45 minutes .

-

Direct Purification: Dissolve the crude paste in a minimum amount of DCM and load directly onto a silica column.

Data Summary & Optimization

| Parameter | Condition A (Standard) | Condition B (Accelerated) | Notes |

| Solvent | Acetonitrile (MeCN) | None (Solvent-Free) | MeCN avoids polymerization of acrylate. |

| Catalyst Loading | 20 mol% DABCO | 100 mol% DABCO | Higher loading overcomes reversibility. |

| Temperature | 25°C | 0°C to 25°C | 0°C can improve enantioselectivity if chiral cats are used. |

| Time | 2 – 6 Hours | 15 – 45 Minutes | 6-Br activates C3, making this faster than H-isatin. |

| Yield (Typical) | 75 – 85% | 80 – 92% | Solvent-free often gives higher yields. |

Troubleshooting Guide

Issue: Reaction Stalls (<50% Conversion)

-

Cause: Reversibility of the MBH reaction (retro-aldol).

-

Solution: Add phenol (10-20 mol%) as a proton source. This facilitates the proton transfer step (Step 5 in mechanism), which is often rate-limiting in aprotic solvents. Alternatively, switch to stoichiometric DABCO (1.0 equiv).

Issue: Polymerization of Acrylate

-

Cause: Overheating or excess reaction time.

-

Solution: Keep the reaction at 0°C for the first hour. Ensure the acrylate contains a stabilizer (e.g., MEHQ) if using commercial grade, or distill if high purity is required (though usually not necessary for standard synthesis).

Issue: Product is a mixture of diastereomers

-

Context: MBH adducts of isatins create a chiral center at C3.

-

Note: Standard DABCO catalysis produces a racemic mixture. If enantioselectivity is required, specialized chiral catalysts (e.g., cinchona alkaloids or chiral phosphines) must replace DABCO, though reaction times will increase significantly.

References

-

Garden, S. J., & Skakle, J. M. (2002). Isatins as a New Entry for the Baylis-Hillman Reaction. Tetrahedron Letters.

-

Chung, Y. M., Im, Y. J., & Kim, J. N. (2002). Baylis-Hillman Reaction of Isatin Derivatives: Isatins as a New Entry for the Baylis-Hillman Reaction. Bulletin of the Korean Chemical Society.

-

Zhao, K., et al. (2025).[1] Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles. Organic & Biomolecular Chemistry.

-

Morita, K., et al. (1968).[2] Tertiary Amine-Catalyzed Reaction of Acrylic Compounds with Aldehydes. Bulletin of the Chemical Society of Japan.[2]

-

Basavaiah, D., et al. (2010). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione

Welcome to the technical support center for the synthesis of 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione (also known as 6-bromo-1-ethylisatin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common experimental challenges.

Introduction

6-Bromo-1-ethylisatin is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.[1] The synthesis of this compound is typically a two-step process: the formation of 6-bromoisatin followed by N-ethylation. This guide is structured to address potential issues in both stages of this synthesis.

Overall Synthetic Workflow

The synthesis of 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione from 3-bromoaniline is depicted below. The initial step involves the synthesis of 6-bromoisatin via the Sandmeyer isatin synthesis, followed by N-ethylation.

Caption: Overall synthetic route for 6-bromo-1-ethylisatin.

Part 1: Synthesis of 6-Bromoisatin

The reliable synthesis of the 6-bromoisatin precursor is critical for the overall success of the final product yield. The Sandmeyer isatin synthesis is a widely used method, but it is not without its challenges.[2][3][4]

Troubleshooting Guide: 6-Bromoisatin Synthesis

Question 1: I am observing a low yield of 6-bromoisatin. What are the likely causes and how can I improve it?

Answer: Low yields in the Sandmeyer synthesis of 6-bromoisatin can arise from several factors. Here’s a breakdown of potential causes and their solutions:

| Potential Cause | Explanation | Recommended Solution |

| Incomplete reaction of the isonitrosoacetanilide intermediate | The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is a critical step. Insufficient heating or reaction time can lead to incomplete conversion. | Ensure the reaction temperature is maintained between 60-70°C during the addition of the intermediate to the sulfuric acid.[4] After the addition is complete, a temperature of up to 90°C for a defined period (e.g., 3 hours) can drive the reaction to completion.[5] |

| Side reactions and decomposition | The reaction conditions are harsh, and overheating can lead to charring and decomposition of the product.[6] Conversely, if the temperature is too low, the reaction may not initiate.[6] | Careful temperature control is paramount. Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. The optimal temperature range for the cyclization step is typically between 50°C and 90°C.[5][6] |

| Formation of isatin oxime impurity | A common byproduct is the corresponding isatin oxime, which can be formed from the hydrolysis of unreacted isonitrosoacetanilide when the reaction mixture is poured into ice water.[6][7] | To minimize oxime formation, ensure the cyclization reaction goes to completion. Some protocols suggest the use of a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase to react with any species that could lead to oxime formation.[7] |

| Loss of product during workup | 6-Bromoisatin has some solubility in acidic aqueous solutions. Excessive washing with water can lead to product loss. | After precipitation in ice water, wash the crude product with a minimal amount of cold water to remove residual acid. |

Question 2: My final 6-bromoisatin product is a dark, tarry solid. How can I improve its purity?

Answer: The formation of a tarry product is often a result of localized overheating or impurities in the starting materials.

-

Purification of Starting Material: Ensure the 3-bromoaniline used is of high purity. Distillation of the aniline before use can remove impurities that may contribute to side reactions.

-

Controlled Addition: During the cyclization step, add the isonitrosoacetanilide intermediate to the sulfuric acid in small portions to manage the exotherm and prevent localized overheating.[4]

-

Recrystallization: The crude 6-bromoisatin can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to obtain a purer, crystalline product.[5]

Experimental Protocol: Sandmeyer Synthesis of 6-Bromoisatin

This protocol is a generalized procedure based on established methods.[4][5] Optimization may be required based on your specific laboratory conditions.

Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide Intermediate)

-

In a round-bottom flask, dissolve chloral hydrate in water.

-

Sequentially add sodium sulfate, a solution of 3-bromoaniline in dilute hydrochloric acid, and a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to a vigorous reflux for approximately 10-15 minutes.

-

Cool the reaction mixture to room temperature to allow the isonitrosoacetanilide intermediate to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to 6-Bromoisatin

-

In a separate flask, carefully heat concentrated sulfuric acid to approximately 50°C.

-

Slowly add the dried N-(3-bromophenyl)-2-hydroxyiminoacetamide from the previous step in small portions, maintaining the internal temperature between 60-70°C.

-

Once the addition is complete, raise the temperature to 90°C and maintain for 3 hours.[5]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude 6-bromoisatin.

-

Collect the orange solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from glacial acetic acid for further purification.[5]

Part 2: N-Ethylation of 6-Bromoisatin

The second stage of the synthesis involves the N-alkylation of 6-bromoisatin to yield the final product, 6-bromo-1-ethylisatin. The success of this step is highly dependent on the choice of base, solvent, and ethylating agent.[8][9]

Troubleshooting Guide: N-Ethylation of 6-Bromoisatin

Question 1: My N-ethylation reaction is giving a low yield. What are the potential reasons?

Answer: Low yields in the N-ethylation of isatins are a common issue and can often be resolved by optimizing the reaction conditions.[10]

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Deprotonation | The N-H proton of the isatin must be fully deprotonated by a base to form the nucleophilic isatin anion.[9][10] An insufficiently strong base or an inadequate amount of base will result in incomplete deprotonation and unreacted starting material. | Use a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] Ensure at least a stoichiometric amount of base is used, and in some cases, a slight excess may be beneficial. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.[10] |

| Suboptimal Reaction Conditions | Reaction temperature and time are critical parameters. The reaction may be too slow at room temperature, while excessively high temperatures can lead to decomposition. | For classical heating methods, a temperature of around 70°C is often effective.[11] Microwave-assisted synthesis can significantly reduce reaction times (to a few minutes) and often leads to higher yields.[8] |

| Poor Choice of Solvent | The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. | Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are generally good choices for N-alkylation of isatins.[8] |

| Side Reaction: O-Alkylation | While N-alkylation is generally favored, O-alkylation at the C2-carbonyl oxygen can occur as a side reaction, consuming the starting material and reducing the yield of the desired product.[12] | The choice of solvent can influence the N- vs. O-alkylation ratio. Generally, polar aprotic solvents favor N-alkylation. Using milder reaction conditions may also help to minimize this side reaction.[12] |

Question 2: I am seeing multiple spots on my TLC plate after the reaction. How do I identify and minimize these impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and/or unreacted starting material.

-

Unreacted 6-Bromoisatin: This will appear as a spot with a different Rf value than the product. This is often due to incomplete deprotonation or insufficient reaction time/temperature.

-

O-Alkylated Byproduct: The O-ethylated isomer will have a different polarity and thus a different Rf value. Minimizing this can be achieved by optimizing the reaction conditions as described above.

-

Decomposition Products: If the reaction temperature is too high, you may see baseline streaking or multiple spots corresponding to decomposition products.

To resolve these issues, it is recommended to perform small-scale optimization experiments to find the ideal combination of base, solvent, temperature, and reaction time for your specific setup.

Experimental Protocol: N-Ethylation of 6-Bromoisatin

This protocol provides a general procedure for the N-ethylation of 6-bromoisatin.

Caption: Step-by-step workflow for the N-ethylation of 6-bromoisatin.

Procedure:

-

In a round-bottom flask, dissolve 6-bromoisatin in a suitable polar aprotic solvent like DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution. A slight excess (e.g., 1.3 equivalents) is often used.[11]

-

Stir the mixture at room temperature until the isatin anion is formed.

-

Add the ethylating agent, such as ethyl iodide or ethyl bromide.

-

Heat the reaction mixture. For conventional heating, a temperature of 70°C for 1.5-2 hours is a good starting point.[11] For microwave-assisted synthesis, much shorter reaction times (e.g., 3 minutes) can be employed, often leading to higher yields.[11]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the N-ethylation reaction? A1: Yes, other bases can be used. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate and can sometimes lead to higher yields, although it is more expensive.[8] Stronger bases like sodium hydride (NaH) are also an option but require anhydrous conditions and careful handling.[10]

Q2: Is microwave synthesis really that much better for the N-ethylation step? A2: Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times, often higher yields, and the use of less solvent.[8] If a microwave reactor is available, it is a highly recommended method for this transformation.

Q3: How do I choose between ethyl iodide and ethyl bromide as the ethylating agent? A3: Ethyl iodide is generally more reactive than ethyl bromide, which can lead to faster reaction times. However, it is also more expensive and less stable. Ethyl bromide is a good alternative and is often used successfully. The choice may depend on the reactivity of your specific substrate and cost considerations.

Q4: What is the best way to purify the final 6-bromo-1-ethylisatin product? A4: The purification method will depend on the purity of the crude product. If the crude product is relatively clean, recrystallization from a solvent like ethanol is often sufficient. If there are significant impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will likely be necessary to obtain a highly pure product.

References

- BenchChem. (n.d.). Comparative analysis of different isatin N-methylation protocols.

-

Cerecetto, H., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 10(7), 847-853. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Substituted Isatins.

-

Royal Society of Chemistry. (n.d.). Alkylation of isatins with trichloroacetimidates. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the N-alkylation of 4,5-Dimethylisatin.

- BenchChem. (n.d.). Minimizing byproduct formation during isatin-5-carbonitrile synthesis.

-

Organic Syntheses. (n.d.). Isatin. Retrieved from [Link]

-

Panda, S. S., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(16), 8934-8964. Retrieved from [Link]

-

Al-khuzaie, F. S., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2019). Synthesis of Isatin. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing 6-Bromo-1-ethylisatin Condensation

Subject: Reaction Temperature Optimization & Troubleshooting Guide Molecule: 6-Bromo-1-ethylisatin (CAS: 115393-23-4) Application: Key intermediate for antiviral synthesis (e.g., Umifenovir/Arbidol analogs) and kinase inhibitors.

Core Directive: The Thermodynamic vs. Kinetic Balance

Executive Summary: Condensation reactions at the C-3 carbonyl of 6-bromo-1-ethylisatin (e.g., Schiff base formation, Knoevenagel condensation) are equilibrium-driven processes. Increasing temperature increases the rate of reaction (kinetics) but can shift the equilibrium backward (thermodynamics) if water is not removed, or lead to irreversible degradation (ring opening).

The "Goldilocks" Zone:

-

Standard Protocol: 70–80°C (Refluxing Ethanol/Methanol).

-

Kinetic Limitation: < 50°C often results in incomplete conversion due to the steric bulk of the 6-bromo and 1-ethyl substituents.

-

Thermodynamic Risk: > 100°C (e.g., refluxing toluene without acid control) risks amide bond hydrolysis (ring opening) or polymerization of the condensation partner.

Technical Troubleshooting (Q&A)

Scenario A: Incomplete Conversion

User Question: "I am running the condensation with a hydrazine derivative in ethanol at reflux (78°C). After 12 hours, TLC still shows 30% starting material. Should I switch to a higher boiling solvent like toluene?"

Technical Diagnosis: Do not immediately increase temperature. The issue is likely equilibrium saturation , not activation energy. Isatin condensations generate water. In a closed reflux system, the water concentration builds up, driving the reverse hydrolysis reaction.

Corrective Action:

-

Chemical Dehydration: Add Molecular Sieves (3Å or 4Å) or anhydrous Na₂SO₄ directly to the reaction flask. This scavenges water, driving the equilibrium forward (Le Chatelier’s principle) without thermal stress.

-

Catalytic Adjustment: Ensure you are using a weak acid catalyst (Acetic Acid, 2-5 mol%). The 6-bromo substituent is electron-withdrawing, making the C-3 carbonyl more electrophilic, but the 1-ethyl group adds steric hindrance. Acid catalysis is essential to protonate the carbonyl oxygen.

Scenario B: Impurity Formation

User Question: "I increased the temperature to 110°C using toluene/Dean-Stark. The reaction completed, but I see a dark red tar and a new spot on TLC that doesn't match the product."

Technical Diagnosis: You have likely triggered Thermal Degradation or Ring Opening .

-

Ring Opening: Although the 1-ethyl group protects the nitrogen, the internal amide bond is susceptible to hydrolysis or nucleophilic attack at high temperatures, especially if trace base is present. This forms the corresponding keto-acid (2-amino-4-bromo-N-ethylphenylglyoxylic acid derivative).

-

Aldol Polymerization: If your condensation partner is a ketone (e.g., acetone/acetophenone), high temperatures promote self-condensation of the partner rather than reaction with the isatin.

Corrective Action:

-

Lower Temperature: Return to 80°C.

-

Solvent Switch: If solubility is the reason for using toluene, use a mixture of Ethanol:Chloroform (3:1) to maintain solubility at a lower boiling point.

Scenario C: Isomer Issues

User Question: "My product is precipitating, but NMR shows a mixture of two isomers. Is this temperature dependent?"

Technical Diagnosis: Yes. Isatin-3-imines exist as E/Z isomers .

-

Thermodynamic Control (High Temp): Favors the more stable isomer (usually E-isomer, stabilized by hydrogen bonding if an N-H is available on the partner).

-

Kinetic Control (Low Temp): May trap the less stable Z-isomer.

Protocol: If a single isomer is required, perform the reaction at reflux (Thermodynamic control) and allow slow cooling to room temperature over 4 hours. This allows the mixture to equilibrate and crystallize the thermodynamically stable form.

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: Reaction Mechanism & Temperature Influence

Caption: The acid-catalyzed condensation mechanism. Heat accelerates the nucleophilic attack (k1) and dehydration (k2), but excess water drives the reverse hydrolysis (k-2).

Figure 2: Optimization Decision Tree

Caption: Step-by-step logic for troubleshooting yield and purity issues based on temperature and solvent variables.

Experimental Protocol: The Optimized Workflow

Objective: Synthesis of 6-bromo-1-ethylisatin-3-hydrazone (Generic Protocol).

| Parameter | Optimized Condition | Rationale |

| Stoichiometry | 1.0 eq Isatin : 1.1 eq Nucleophile | Slight excess of nucleophile drives equilibrium. |

| Solvent | Ethanol (Absolute) | Good solubility for isatin; product usually precipitates (easy isolation). |

| Temperature | 78°C (Reflux) | Optimal kinetic energy without degrading the scaffold. |

| Catalyst | Glacial Acetic Acid (3-5 drops) | Activates C-3 carbonyl; buffers pH to prevent ring opening. |

| Additives | Molecular Sieves (3Å) | CRITICAL: Irreversible removal of water to drive completion. |

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of 6-bromo-1-ethylisatin in 10 mL of absolute ethanol.

-

Activation: Add 3 drops of glacial acetic acid. Stir at room temperature for 5 minutes.

-

Addition: Add 1.1 mmol of the amine/hydrazine partner.

-

Reaction: Heat to reflux (78°C). Optional: Add 0.5g activated 3Å molecular sieves.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) every 2 hours.

-

Work-up: Once complete, cool to 0°C. The product often crystallizes. Filter and wash with cold ethanol.

References

-

Synthesis of Umifenovir Analogues: Tanaka, H., et al. (2022).[1][2] "Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents." ChemistrySelect, 7(30). [2]

-

Isatin Schiff Base Stabilization: Jaros, A., et al. (2017). "Conformational stabilization of isatin Schiff bases – biologically active chemical probes."[3] New Journal of Chemistry, 41.

- General Isatin Reactivity: Nath, R., et al. (2020). "Chemistry and Biology of Isatin: A Review." Asian Journal of Chemistry. (Contextual grounding for C-3 reactivity).

-

Green Chemistry Condensation: Li, J., et al. (2012). "Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions." Green Chemistry.

Sources

- 1. Synthesis and Biological Evaluation of Umifenovir Analogues as Anti‐SARS‐CoV‐2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational stabilization of isatin Schiff bases – biologically active chemical probes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26779C [pubs.rsc.org]

Technical Support Center: Purification of 6-Bromo-1-ethyl-1H-indole-2,3-dione

Welcome to the technical support center for the purification of 6-bromo-1-ethyl-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

The synthesis of N-substituted isatins, such as 6-bromo-1-ethyl-1H-indole-2,3-dione, is a common procedure in medicinal chemistry. A frequent synthetic route is the N-alkylation of 6-bromoisatin with an ethylating agent. While the reaction itself is often straightforward, the purification of the crude product can present several challenges. This guide will address these common issues and provide robust protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the purification of 6-bromo-1-ethyl-1H-indole-2,3-dione.

Q1: My crude product is a persistent oil and won't solidify. What should I do?

A1: This is a frequent issue when residual solvent or impurities are present, inhibiting crystallization. Here are several techniques to induce solidification:

-

Trituration: This is the most common and often successful first step. It involves stirring or scratching the oil with a solvent in which the desired product is insoluble, while the impurities are soluble.[1]

-

Recommended Solvents: Hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate (e.g., 9:1).

-

Procedure: Add a small amount of the cold non-polar solvent to the oil and scratch the inside of the flask with a glass stirring rod at the solvent-oil interface. This can initiate nucleation and lead to the formation of a solid.

-

-

Co-evaporation: Residual high-boiling solvents like DMF can be removed by co-evaporation with a lower-boiling solvent like toluene under reduced pressure.

-

Purification via Column Chromatography: If trituration fails, the oil likely contains significant impurities. Proceeding with column chromatography will separate the desired product from these impurities, and the purified fractions are more likely to solidify upon solvent removal.[1]

Q2: Thin Layer Chromatography (TLC) of my crude product shows a spot with a similar Rf to my starting material, 6-bromoisatin. How can I separate them?

A2: Due to their structural similarities, the N-ethylated product and the starting 6-bromoisatin can have close Rf values, making separation challenging.

-

Optimization of TLC Solvent System: Before attempting a large-scale column, optimize the solvent system for TLC to achieve the best possible separation between the two spots. A common mobile phase for isatins is a mixture of hexanes and ethyl acetate.[1] Try varying the ratio to find the optimal polarity.

-

Column Chromatography: Flash column chromatography is the most effective method for this separation.[2]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity. The less polar N-ethylated product should elute before the more polar 6-bromoisatin.

-

-

Recrystallization: If the amount of starting material is small, a carefully chosen recrystallization solvent may selectively precipitate the desired product, leaving the impurity in the mother liquor.

Q3: I have a low yield after purification. What are the potential causes?

A3: Low yields can stem from several factors, from the reaction itself to the purification process.

-

Incomplete Reaction: Ensure the initial N-alkylation reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or using a stronger base.

-

Side Reactions: N-alkylation of isatins can sometimes lead to O-alkylation as a side product, although N-alkylation is generally favored.[1] Optimizing reaction conditions, such as temperature and the choice of base, can minimize this.[1]

-

Loss during Extraction: Ensure proper phase separation during the aqueous workup. Multiple extractions with an organic solvent will maximize the recovery of your product.

-

Improper Purification Technique: During recrystallization, using too much solvent will result in a significant portion of your product remaining in the mother liquor. In column chromatography, broad elution bands can lead to mixed fractions and loss of product.

Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid crude products with a relatively low level of impurities.

Step-by-Step Procedure:

-

Solvent Selection: The ideal solvent is one in which 6-bromo-1-ethyl-1H-indole-2,3-dione is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a commonly used and effective solvent for recrystallizing N-alkylated isatins.[3] Other potential solvent systems include dichloromethane/hexanes.[1]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to your crude product to just dissolve it completely.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating the product from significant amounts of impurities, including unreacted starting material.[2][4]

Step-by-Step Procedure:

-

TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for N-alkylated isatins is a mixture of hexanes and ethyl acetate.[1][5] Adjust the ratio to achieve a good separation between your product and any impurities. The target product should have an Rf value of approximately 0.3-0.4 for optimal separation.

-

Column Packing:

-

Select a column of appropriate size for the amount of crude product.

-

Pack the column with silica gel using the chosen mobile phase (or a less polar version for gradient elution). Ensure the packing is uniform and free of air bubbles.[4]

-

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

-

Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of the more polar solvent.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Properties of Solvents for Purification

| Solvent | Boiling Point (°C) | Polarity Index | Use Case |

| Hexanes | 69 | 0.1 | Trituration, Column Chromatography (non-polar component) |

| Diethyl Ether | 34.6 | 2.8 | Trituration |

| Ethyl Acetate | 77.1 | 4.4 | Column Chromatography (polar component), Recrystallization |

| Dichloromethane | 39.6 | 3.1 | Sample loading for chromatography, Recrystallization |

| Ethanol | 78.4 | 4.3 | Recrystallization |

Table 2: Physicochemical Properties of 6-Bromoisatin (Starting Material)

| Property | Value | Source |

| Molecular Weight | 226.03 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 259-261 °C |

Visualizations

Caption: Decision workflow for the purification of 6-bromo-1-ethyl-1H-indole-2,3-dione.

Sources

Validation & Comparative

FTIR spectral bands for carbonyl groups in 6-bromo-1-ethylisatin

Technical Comparison Guide: FTIR Spectral Analysis of 6-Bromo-1-ethylisatin Carbonyl Groups

Executive Summary & Strategic Importance

In the development of novel small-molecule therapeutics, the isatin (1H-indole-2,3-dione) scaffold is a privileged structure.[1] The 6-bromo-1-ethylisatin derivative is particularly significant as a synthetic intermediate for antiviral and anticancer agents.[1] Precise characterization of its carbonyl groups is critical because the reactivity of the C3 ketone versus the C2 amide dictates downstream synthetic success (e.g., in spiro-cyclization or Schiff base formation).

This guide provides a definitive technical comparison of the FTIR spectral signatures of 6-bromo-1-ethylisatin against its precursors. Unlike generic databases, we focus on the mechanistic causality of spectral shifts—specifically how N-alkylation and halogenation perturb the vibrational modes of the carbonyl doublet.[1]

Theoretical Framework: The Physics of the Shift

To interpret the spectrum of 6-bromo-1-ethylisatin, one must deconstruct the two major structural perturbations applied to the core isatin scaffold:

-

Electronic Effect (6-Bromo Substitution):

-